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molecular formula C16H12N4S B8465644 5-Phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 923582-82-5

5-Phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8465644
M. Wt: 292.4 g/mol
InChI Key: GMBSYNZMHQVXCS-UHFFFAOYSA-N
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Patent
US07645769B2

Procedure details

A mixture of 7 (130 mg, 0.30 mmol) and 10% aq. sodium hydroxide (2.8 mL) in EtOH (5.8 mL) were heated at 90° C. for 1 h. The solution was cooled, partitioned between CH2Cl2/brine, the layers separated and the aqueous phase extracted with more CH2Cl2 (3×). The combined organic extracts were dried (MgSO4), concentrated and the residue purified by preparative LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm) using water—acetonitrile (0.1% AcOH) as eluent (in gradient; flow 80 mL/min) to give 8 as a white solid (52 mg, 59%); 1H NMR (400 MHz, CDCl3+6 drops CD3OD) δ 7.13 (m, 3H), 7.22 (m, 2H), 7.47 (s, 1H), 7.80 (s, 2H), 8.27 (d, J=2.0 Hz, 1H), 8.38 (d, J=2.0 Hz, 1H).
Name
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
solvent
Reaction Step One
Name
Yield
59%

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[C:14]3=[N:15][CH:16]=[C:17]([S:19][C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)[CH:18]=[C:13]3[C:12]([C:26]3[CH:27]=[N:28][NH:29][CH:30]=3)=[CH:11]2)(=O)=O)C=CC=CC=1.[OH-].[Na+]>CCO>[C:20]1([S:19][C:17]2[CH:18]=[C:13]3[C:12]([C:26]4[CH:30]=[N:29][NH:28][CH:27]=4)=[CH:11][NH:10][C:14]3=[N:15][CH:16]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:1.2|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)SC2=CC=CC=C2)C=2C=NNC2
Name
Quantity
2.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.8 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between CH2Cl2/brine
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with more CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by preparative LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC=1C=C2C(=NC1)NC=C2C=2C=NNC2
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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